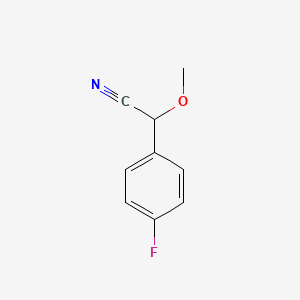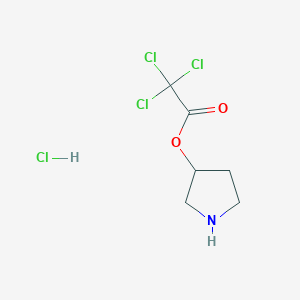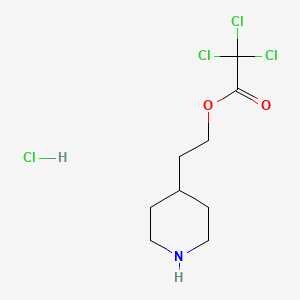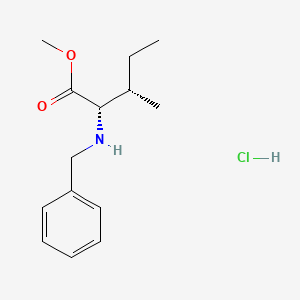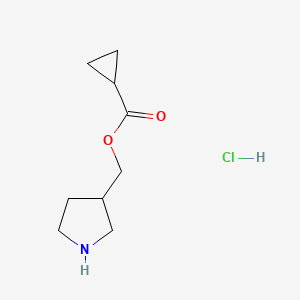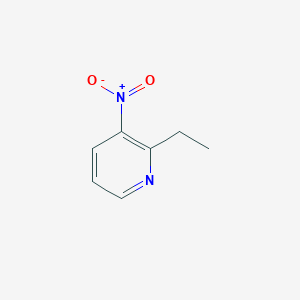
2-Ethyl-3-nitropyridine
Overview
Description
2-Ethyl-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 .
Synthesis Analysis
The synthesis of nitropyridines, which includes this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The nitro group in this compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Nitropyridines, including this compound, have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
This compound is a light yellow liquid . Nitro compounds, like this compound, are known for their high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R .Scientific Research Applications
Antitumor Activity
2-Ethyl-3-nitropyridine derivatives have been investigated for their antitumor activity. For example, ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds exhibit potent antimitotic properties. These compounds, including this compound derivatives, have shown to interfere with mitosis, suggesting a potential use in cancer therapy (Temple et al., 1992).
Vicarious Nucleophilic Substitution
The reactivity of 3-nitropyridine derivatives, including this compound, has been explored through vicarious nucleophilic substitution (VNS) reactions. These reactions result in the formation of various substituted products, indicating their potential utility in synthesizing diverse organic compounds (Andreassen et al., 2004).
Excited Electronic States Study
Studies on the excited electronic states of 2-ethylamino derivatives of nitropyridine, including this compound, have been conducted. Such research is essential for understanding the photophysical and photochemical properties of these compounds, which could be useful in various applications like organic electronics (Lorenc et al., 2002).
Programmable Molecular Diode
This compound derivatives have been used to create programmable molecular diodes. These diodes exhibit charge-induced conformational switching and rectifying behavior, demonstrating the potential of this compound in nanoelectronics (Derosa et al., 2003).
Toxicological Assessment
A toxicological assessment of 2-ethyl-4-nitropyridine N-oxide, a derivative of this compound, has been conducted. This study is crucial for understanding the safety and environmental impact of such compounds, especially in industrial and pharmaceutical contexts (Gorokhova et al., 2022).
Fluorescent Probes Development
This compound derivatives have been used to develop fluorescent probes for detecting metal ions in aqueous media. Such probes are vital in environmental monitoring and biological applications (Singh et al., 2020).
Safety and Hazards
Future Directions
The development of new and efficient methods for the preparation of fluoroorganic compounds, including 2-Ethyl-3-nitropyridine, has received increased attention in recent years . The higher electronegativity of fluorine may alter the physical and chemical properties of a molecule, providing new possibilities for binding to the receptor .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-ethyl-3-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines have been used in the synthesis of various compounds, indicating that they may influence multiple biochemical pathways .
Result of Action
The compound’s ability to undergo a [1,5] sigmatropic shift suggests it may have unique reactivity that could be exploited in various chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the solvent environment can significantly impact the reactivity of this compound.
Biochemical Analysis
Biochemical Properties
2-Ethyl-3-nitropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions, where it can act as an electrophile. The nitro group on the pyridine ring enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the modification of enzyme activity, either by inhibition or activation, depending on the nature of the enzyme and the specific reaction conditions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression patterns, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitro group on the pyridine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the specific molecular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These degradation products can have different biochemical properties and may influence cellular functions differently compared to the parent compound .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. At low doses, the compound can enhance certain cellular functions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, where it can undergo biotransformation by enzymes such as cytochrome P450. The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules. These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular regions .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound within these compartments can influence its activity and function, contributing to its overall impact on cellular processes .
properties
IUPAC Name |
2-ethyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEDTXYNYNFZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



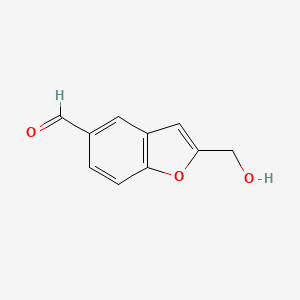


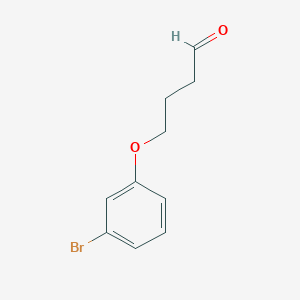
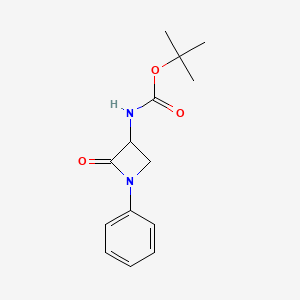
![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
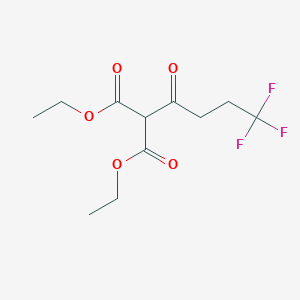
![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
